

4-Bromoquinazoline CAS number 354574-59-7

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Compound of Interest

Compound Name: 4-Bromoquinazoline

Cat. No.: B1520862

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Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of all subsequent chemical manipulations and biological evaluations. **4-Bromoquinazoline** is a solid at room temperature and requires careful handling and storage under inert, refrigerated conditions to ensure its integrity.

Table 1: Physicochemical Properties of **4-Bromoquinazoline**

Property	Value	Source
CAS Number	354574-59-7	[3]
Molecular Formula	C ₈ H ₅ BrN ₂	[3][4]
Molecular Weight	209.05 g/mol	[3]
Appearance	Solid	
Melting Point	95-97 °C	[5]
IUPAC Name	4-bromoquinazoline	[3]
Storage	Inert atmosphere, 2-8°C	[6]

Spectroscopic Elucidation

The structural identity of **4-Bromoquinazoline** is unequivocally confirmed through a combination of spectroscopic techniques.[7] While spectra should be acquired for each batch, the following data represent the expected characteristic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. δ 7.5-9.0 ppm). The proton at the C2 position will likely appear as a sharp singlet, while the protons on the fused benzene ring will exhibit a more complex pattern of doublets and triplets, reflecting their coupling relationships.
- ^{13}C NMR: The carbon spectrum will display eight signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be characteristic of an aromatic heterocyclic system, with the carbon atom bearing the bromine (C4) being significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the core functional groups. Key absorption bands would include C=N and C=C stretching vibrations characteristic of the quinazoline ring system, typically in the $1650\text{-}1450\text{ cm}^{-1}$ region. C-H stretching vibrations for the aromatic protons are expected above 3000 cm^{-1} .

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition. The mass spectrum of **4-Bromoquinazoline** will exhibit a distinctive isotopic pattern for the molecular ion peak $[\text{M}]^+$ and $[\text{M}+2]^+$ with nearly equal intensity (approx. 1:1 ratio), which is the hallmark signature of a compound containing a single bromine atom.

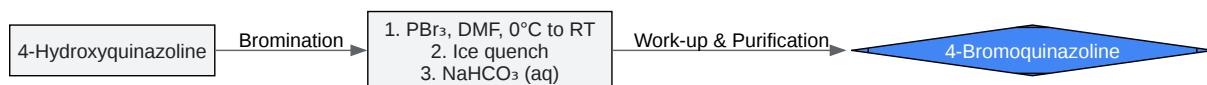
Synthesis of 4-Bromoquinazoline

4-Bromoquinazoline is typically synthesized from its corresponding hydroxyl precursor, 4-hydroxyquinazoline (also known as quinazolin-4(3H)-one), a readily available commercial starting material. The conversion of the C4-hydroxyl group to a bromide is a standard and efficient transformation. A common and effective method involves the use of a brominating agent like phosphorus tribromide (PBr_3) or phosphorus oxybromide (POBr_3).

Detailed Experimental Protocol: Synthesis from 4-Hydroxyquinazoline

This protocol is adapted from a standard procedure for the bromination of similar 4-hydroxy-N-heterocycles.^[8]

- Reaction Setup: To a stirred solution of 4-hydroxyquinazoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 7 mL per gram of starting material), add phosphorus tribromide (PBr_3) (1.05 eq) dropwise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
- Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining PBr_3 .
- Neutralization: Basify the aqueous mixture to a pH of approximately 9-10 using a saturated solution of sodium bicarbonate ($NaHCO_3$). This step is crucial for ensuring the product is in its free base form.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield 4-bromoquinoline as a solid.[8]



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Caption: Synthetic scheme for the preparation of **4-Bromoquinazoline**.

Chemical Reactivity: A Gateway to Molecular Diversity

The true synthetic utility of **4-Bromoquinazoline** lies in the reactivity of its C4-bromo substituent. This position is highly activated towards nucleophilic aromatic substitution and,

most importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[9] These reactions are fundamental tools in modern medicinal chemistry, enabling the rapid construction of complex molecules with diverse functionalities.[10]

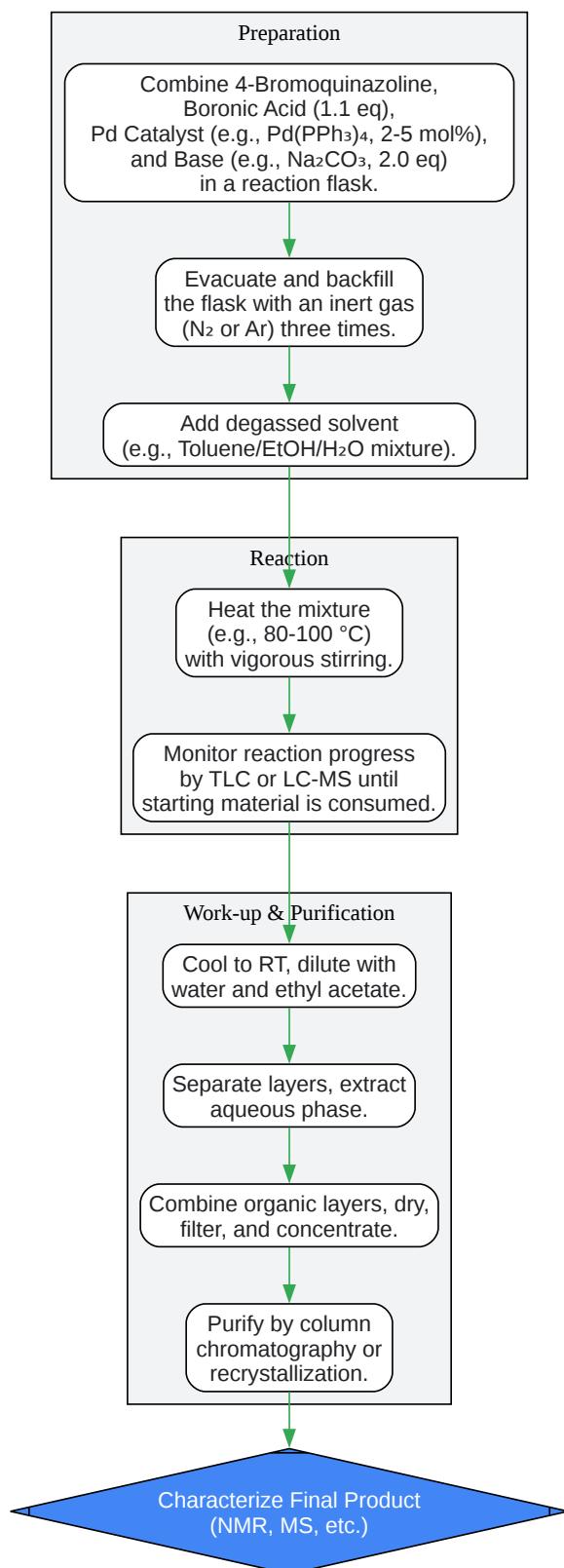
Key Transformations: Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for these reactions involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C or C-heteroatom bond, regenerating the Pd(0) catalyst.[10]

- Suzuki-Miyaura Coupling: This reaction couples **4-Bromoquinazoline** with boronic acids or esters to form 4-aryl- or 4-vinyl-quinazolines. It is widely used due to the stability and low toxicity of the boron reagents and its broad functional group tolerance.[9][11]
- Sonogashira Coupling: Enables the introduction of alkyne moieties by coupling with terminal alkynes. The resulting 4-alkynylquinazolines are valuable intermediates for further transformations or as final products in their own right.[11]
- Buchwald-Hartwig Amination: This powerful reaction forms C-N bonds by coupling **4-Bromoquinazoline** with a wide range of primary or secondary amines. This is a direct and efficient route to 4-aminoquinazoline derivatives, which are prevalent in kinase inhibitors.[12]
- Negishi Coupling: Utilizes organozinc reagents as the coupling partner, offering a complementary approach for introducing alkyl, aryl, and vinyl groups.[9][13]

Workflow and Protocol: Suzuki-Miyaura Cross-Coupling

The following represents a generalized, self-validating workflow for a typical Suzuki coupling reaction.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][14][15] **4-Bromoquinazoline** is a strategic starting point for the synthesis of libraries of substituted quinazolines to probe structure-activity relationships (SAR).

- **Kinase Inhibitors:** Many potent kinase inhibitors feature a substituted quinazoline core that mimics the adenine portion of ATP, binding to the hinge region of the kinase active site. The 4-position is frequently substituted with anilines or other aromatic groups to achieve potency and selectivity. Derivatives of 4-aminoquinazoline have been developed as selective Aurora A kinase inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.[12][16]
- **Anticancer Agents:** Beyond kinase inhibition, quinazoline derivatives have been investigated as inhibitors of other cancer targets like poly-(ADP-ribose) polymerase (PARP).[1][17] The ability to easily modify the 4-position of the quinazoline ring using **4-Bromoquinazoline** allows for the optimization of properties like potency, selectivity, and pharmacokinetics.[18]
- **Antimicrobial Agents:** The quinazoline nucleus is also present in molecules with significant antibacterial and antifungal activity.[1][19] Functionalization at the C4 position can modulate the compound's spectrum of activity and potency against various microbial strains.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **4-Bromoquinazoline** is essential for safety.

- **Hazards:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- **Precautions:** Always handle in a well-ventilated area or chemical fume hood.[6][20] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[20][21] Avoid formation of dust and aerosols.[6]
- **Storage:** Store in a tightly sealed container under an inert atmosphere.[6] Recommended storage is in a cool, dry place at 2-8°C, away from incompatible materials.

Conclusion

4-Bromoquinazoline (CAS 354574-59-7) is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its well-defined physicochemical properties, straightforward synthesis, and exceptional versatility in palladium-catalyzed cross-coupling reactions make it an indispensable building block. For researchers aiming to synthesize novel quinazoline derivatives, a thorough understanding of this compound's reactivity and handling provides a direct and efficient path to a vast chemical space of potentially therapeutic agents.

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